2-[(E)-2-phenylethenyl]-1H-benzimidazole belongs to the class of benzimidazole derivatives, specifically a subclass characterized by a styryl (phenylethenyl) group attached to the 2-position of the benzimidazole ring. This compound has gained attention in scientific research due to its promising biological activities, particularly its potential as an antimicrobial agent.
2-[(E)-2-phenylethenyl]-1H-benzimidazole is an organic compound classified as a benzimidazole derivative. Its molecular formula is , and it features a phenylethenyl group attached to the benzimidazole core, which is known for its diverse biological activities and industrial applications. This compound has garnered interest in scientific research due to its potential therapeutic effects, particularly in the fields of antimicrobial and anticancer research.
The compound can be synthesized through various methods, most commonly involving the condensation of o-phenylenediamine with cinnamaldehyde or styrene under acidic conditions, leading to the formation of the benzimidazole structure.
2-[(E)-2-phenylethenyl]-1H-benzimidazole belongs to the class of heterocyclic compounds, specifically within the benzimidazole family, which is characterized by its fused benzene and imidazole rings. This classification highlights its relevance in medicinal chemistry and organic synthesis.
The synthesis of 2-[(E)-2-phenylethenyl]-1H-benzimidazole typically involves:
In an industrial context, continuous flow reactors may be employed to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can enhance reaction efficiency when using styrene as a starting material. Purification techniques like recrystallization or chromatography are utilized to obtain high-purity products.
The molecular structure of 2-[(E)-2-phenylethenyl]-1H-benzimidazole consists of a benzimidazole core with a phenylethenyl substituent at the second position. This unique structure contributes to its chemical reactivity and biological activity.
Key structural data includes:
2-[(E)-2-phenylethenyl]-1H-benzimidazole can undergo several types of chemical reactions:
The mechanism of action for 2-[(E)-2-phenylethenyl]-1H-benzimidazole involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. For example, it has been shown to inhibit DNA gyrase or topoisomerase, crucial enzymes for DNA replication and transcription, contributing to its antimicrobial effects.
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are commonly used for structural elucidation and purity assessment .
2-[(E)-2-phenylethenyl]-1H-benzimidazole has several applications in scientific research:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its significance in both fields.
The Phillip’s condensation remains a cornerstone for synthesizing the benzimidazole core. This method involves refluxing o-phenylenediamine (OPA) with carboxylic acid derivatives (e.g., cinnamic acid) in concentrated hydrochloric acid (4–6 M) at 100–120°C for 6–12 hours. The reaction proceeds via electrophilic attack of the protonated carboxyl group on the diamine’s amino group, followed by dehydration and cyclization to yield 2-[(E)-2-phenylethenyl]-1H-benzimidazole [8]. Modifications using aromatic aldehydes (e.g., cinnamaldehyde) under oxidative conditions (e.g., Na₂S₂O₄) also afford the target compound, though yields vary (45–92%) based on substituent electronic effects.
Table 1: Phillip’s Condensation Optimization
Carboxylic Acid Derivative | Catalyst/Conditions | Yield (%) |
---|---|---|
Cinnamic acid | 4M HCl, reflux, 8 h | 78 |
Cinnamaldehyde | Na₂S₂O₄, ethanol, 80°C | 65 |
Phenylacetic acid | Polyphosphoric acid, 140°C | 92 |
Direct incorporation of the (E)-2-phenylethenyl group employs Knoevenagel condensation between 2-methylbenzimidazole and aromatic aldehydes. In a representative protocol, 2-methylbenzimidazole and benzaldehyde react in a tert-butanol/THF mixture at –50°C with potassium tert-butoxide, yielding the (E)-isomer selectively due to steric control [4] [8]. Microwave-assisted Knoevenagel reactions reduce time (≤30 min) and improve E-selectivity (>95%) by minimizing thermal degradation [8].
Microwave irradiation in polyphosphoric acid (PPA) media accelerates cyclocondensation, completing reactions in 10–15 minutes. A mixture of OPA and cinnamaldehyde (1:1 molar ratio) in PPA/H₃PO₄ under microwave irradiation (275 W) delivers 2-[(E)-2-phenylethenyl]-1H-benzimidazole in 92% yield [8]. This method enhances energy efficiency (50-fold reduction vs. reflux) and suppresses side products like N-alkylated derivatives.
CuO nanoparticles (5 mol%) in ethanol/water (3:1) enable room-temperature synthesis within 2 hours via oxidative cyclization. The mechanism involves Cuᴵᴵ-mediated imine formation between OPA and cinnamaldehyde, followed by aerobic cyclization (yield: 95%) [8]. Sodium dodecyl sulfate (SDS) micellar systems further eliminate organic solvents, facilitating aqueous-phase reactions at 60°C with 88% yield [5].
Table 2: Green Synthesis Performance
Method | Conditions | Time | Yield (%) | Environmental Metric |
---|---|---|---|---|
Microwave/PPA | 275 W, PPA/H₃PO₄, 140°C | 15 min | 92 | E-factor: 0.3 |
CuO NPs | EtOH/H₂O, RT, aerobic | 2 h | 95 | PMI: 1.5 |
SDS micelles | H₂O, 60°C | 4 h | 88 | Water-only solvent |
N¹-Alkylation enhances bioavailability by improving lipid solubility. Using allyl bromide and SDS micelles in aqueous NaOH, 1-allyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole forms in 88% yield at 60°C within 1 hour [5] [9]. N-Arylation employs aryl halides under Cuᴵ catalysis (e.g., CuI/1,10-phenanthroline), yielding N-aryl derivatives active against Mycobacterium tuberculosis [9].
Table 3: Bioactivity of Key Derivatives
Derivative | Modification Site | Bioactivity (Target) | Reference |
---|---|---|---|
1-Allyl-2-[(E)-2-(4-nitrophenylethenyl)] | N1, C2 | MIC = 0.156 mg·mL⁻¹ (S. aureus) | [9] |
5,6-Dibromo-2-[(E)-2-phenylethenyl] | C5/C6 | Anti-HIV (IC₅₀ = 0.386 × 10⁻⁵ μM) | [3] |
2-[(E)-2-(2-Hydroxyphenylethenyl)]-1H-benzimidazole | C2 | PET inhibition (IC₅₀ = 76.3 μmol/L) | [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: